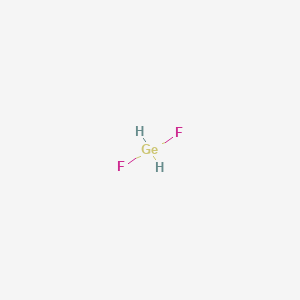

Difluorogermane

説明

科学的研究の応用

Selective Difluoromethylation and Monofluoromethylation Reactions : Difluorogermane-related compounds are used in selective difluoromethylation and monofluoromethylation reactions. These processes are crucial for introducing fluorine atoms into organic molecules, which is important in life science and materials science-related applications. Fluorinated molecules often exhibit enhanced biological activity and stability (Hu, Zhang, & Wang, 2009).

Transition-Metal-Catalyzed Difluoroalkylation : Difluorogermane derivatives are used in transition-metal-catalyzed difluoroalkylation reactions. These reactions are pivotal for synthesizing difluoroalkylated arenes, which are significant in modulating the bioactivities of organic molecules. The process involves various modes like nucleophilic, electrophilic, radical difluoroalkylation, and metal-difluorocarbene coupling, offering versatile routes to diverse difluoroalkylated compounds (Feng, Xiao, & Zhang, 2018).

Regio- and Enantioselective Bromocyclization of Difluoroalkenes : Research has focused on developing methods to access compounds containing difluoromethylene groups, which are valuable for their pharmacological properties. Difluorogermane derivatives are used in bromocyclization reactions to produce heterocycles with RCF2Br, highlighting the method's utility in synthesizing enantioenriched α,α-difluoromethylene-containing products (Miller, Kim, Gibson, Derrick, & Toste, 2020).

Infrared Absorption Cross Sections for Atmospheric Remote Sensing : Difluorogermane-related compounds like difluoromethane are studied for their infrared absorption cross sections. This is crucial for monitoring atmospheric gases and understanding their impact on climate change. Such research aids in better remote sensing and atmospheric modeling (Harrison, 2021).

Catalytic Difluorocarbene Transfer : Research in catalytic difluorocarbene transfer has led to the development of methods that enable access to diversified fluoroalkylated arenes. This process is significant for pharmaceuticals, agrochemicals, and material sciences, where the introduction of fluoroalkyl groups can significantly alter the properties of the molecules (Fu, Xue, Zhang, Xiao, Zhang, Guo, Leng, Houk, & Zhang, 2019).

Solid-State NMR and EPR Studies : Difluorogermane compounds have been studied using solid-state nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) to understand their structural and electronic properties. Such studies are foundational for developing new materials and understanding the behavior of fluorinated compounds (Dubois, Giraudet, Guérin, Hamwi, Fawal, Pirotte, & Masin, 2006).

Insights into the Interaction between Difluoromethane and Titanium Dioxide : Understanding the interaction between difluoromethane (a related compound to difluorogermane) and titanium dioxide provides insights into potential photocatalytic applications for environmental cleanup and atmospheric pollutant removal (Scaranto, Moro, Tasinato, Stoppa, & Giorgianni, 2015).

Precursors of Halogenated Germenes : Difluorogermanes serve as potential precursors for halogenated germenes, compounds that have applications in organic synthesis and potentially in material science (Anselme, Couret, Escudié, & Satgé, 1991).

特性

IUPAC Name |

difluorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2GeH2/c1-3-2/h3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMORSIGFWJDPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[GeH2]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2GeH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930462 | |

| Record name | Difluorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluorogermane | |

CAS RN |

13940-63-1, 14986-65-3 | |

| Record name | Germanium difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013940631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluorogermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)

![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)